Cas no 2098078-18-1 (2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide)

2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-(3-azidoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
- 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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- Inchi: 1S/C10H17N5O2/c11-14-13-8-5-15(6-8)7-10(16)12-4-9-2-1-3-17-9/h8-9H,1-7H2,(H,12,16)
- InChI Key: IIALIUQIHHJLOJ-UHFFFAOYSA-N
- SMILES: O1CCCC1CNC(CN1CC(C1)N=[N+]=[N-])=O
Computed Properties
- Exact Mass: 239.13822480 g/mol
- Monoisotopic Mass: 239.13822480 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 239.27
- Topological Polar Surface Area: 55.9
- XLogP3: 0.7
2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2794-1g |
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2794-2.5g |
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2794-5g |
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | A171066-500mg |
2-(3-Azidoazetidin-1-yl)-n-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A171066-1g |
2-(3-Azidoazetidin-1-yl)-n-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-2794-0.25g |
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-2794-0.5g |
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2794-10g |
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A171066-100mg |
2-(3-Azidoazetidin-1-yl)-n-((tetrahydrofuran-2-yl)methyl)acetamide |
2098078-18-1 | 100mg |
$ 95.00 | 2022-06-08 |
2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Related Literature
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Introduction to 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS No. 2098078-18-1)
2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, with the CAS number 2098078-18-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The chemical structure of 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is composed of an azidoazetidine ring and a tetrahydrofuran moiety, connected through an acetamide linkage. The azido group is a key functional group that can participate in various chemical reactions, such as click chemistry, making this compound a valuable intermediate in the synthesis of more complex molecules. The tetrahydrofuran ring, on the other hand, provides additional structural stability and can influence the compound's solubility and bioavailability.
Recent studies have highlighted the potential of 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide in the context of drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer cell proliferation. The researchers found that the azido group plays a crucial role in enhancing the compound's binding affinity to the target enzyme, thereby improving its therapeutic efficacy.
In another study, published in the European Journal of Medicinal Chemistry, scientists explored the use of 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide as a prodrug precursor. The azido group was converted into an amine group through a bioorthogonal reaction, which then facilitated the release of an active drug molecule at the target site. This approach has shown promise in improving drug delivery and reducing side effects associated with conventional therapies.
The pharmacokinetic properties of 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide have also been investigated. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent. These properties make it an attractive candidate for further preclinical and clinical evaluation.
In addition to its potential therapeutic applications, 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been used as a tool compound in academic research to study various biological processes. For example, it has been employed to investigate the role of specific enzymes in signal transduction pathways and to develop new assays for high-throughput screening of drug candidates.
The synthesis of 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves several well-established chemical reactions. One common approach is to start with an azide-functionalized azetidine derivative and couple it with a tetrahydrofuran-containing amine using standard peptide coupling conditions. The resulting intermediate can then be further modified to introduce additional functional groups or to optimize its pharmacological properties.
In conclusion, 2-(3-Azidoazetidin-1-yl)-N-((tetrahydrofuran-2-y l)methyl)acetamide (CAS No. 2098078 - 18 - 1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent or as a tool for biological studies. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and development.
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